molecular formula C21H12N2O3 B5566107 5-(1,3-Benzoxazol-2-yl)-2-phenylisoindole-1,3-dione

5-(1,3-Benzoxazol-2-yl)-2-phenylisoindole-1,3-dione

Cat. No.: B5566107
M. Wt: 340.3 g/mol
InChI Key: OOAKBHCUHNDFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzoxazol-2-yl)-2-phenylisoindole-1,3-dione is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-phenylisoindole-1,3-dione typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . This reaction proceeds at room temperature and yields the desired benzoxazole derivative efficiently.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and ionic liquid catalysts, enhances the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzoxazol-2-yl)-2-phenylisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction may produce benzoxazole-2-ylmethanol.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzoxazol-2-yl)-2-phenylisoindole-1,3-dione stands out due to its unique structural features and diverse functional groups, which confer a broad range of biological activities and chemical reactivity.

Properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3/c24-20-15-11-10-13(19-22-17-8-4-5-9-18(17)26-19)12-16(15)21(25)23(20)14-6-2-1-3-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAKBHCUHNDFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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